3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione
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Overview
Description
3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which consists of a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione typically involves the reaction of an appropriate amine with a phenolic compound under specific conditions. One common method is the condensation of 3-ethylphenol with urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures, usually around 150-200°C, to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and solvents can be optimized to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to an amine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoxazine derivatives.
Scientific Research Applications
3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance polymers and resins due to its thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2h-1,3-benzoxazine-2,4(3h)-dione
- 3-Propyl-2h-1,3-benzoxazine-2,4(3h)-dione
- 3-Phenyl-2h-1,3-benzoxazine-2,4(3h)-dione
Uniqueness
3-Ethyl-2h-1,3-benzoxazine-2,4(3h)-dione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and physical properties. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
Properties
CAS No. |
2038-01-9 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-ethyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c1-2-11-9(12)7-5-3-4-6-8(7)14-10(11)13/h3-6H,2H2,1H3 |
InChI Key |
NQWCQSBMFZDDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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